1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone
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Overview
Description
1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone is a heterocyclic compound that features a unique fusion of thiazole and benzimidazole rings
Mechanism of Action
Target of Action
The primary targets of 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that thiazolo[3,2-a]benzimidazoles can be synthesized via cyclization of 2-mercaptobenzimidazoles with ketones . The resulting compounds may interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Thiazolo[3,2-a]benzimidazoles have been associated with a variety of biological activities, suggesting they may interact with multiple pathways
Result of Action
Compounds with similar structures have demonstrated various biological activities, including antitumor, antibacterial, and anti-inflammatory activities
Biochemical Analysis
Biochemical Properties
Similar compounds, such as benzimidazole derivatives, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Related compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone typically involves the cyclization of 2-mercaptobenzimidazole with appropriate ketones. For instance, the reaction of 2-mercaptobenzimidazole with acetophenone in the presence of acidic catalysts like acetic acid and sulfuric acid can yield the desired thiazolo[3,2-a]benzimidazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazolo[3,2-a]benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share the thiazole ring but differ in the fused heterocyclic system, leading to different biological activities.
Thiazolo[3,2-a]benzimidazoles: Other derivatives with varying substituents on the benzimidazole ring, which can alter their chemical and biological properties.
Uniqueness: 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of thiazole and benzimidazole rings makes it a versatile scaffold for drug development and material science applications.
Properties
IUPAC Name |
1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-7-11(8(2)15)16-12-13-9-5-3-4-6-10(9)14(7)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHJWJCMGQFKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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